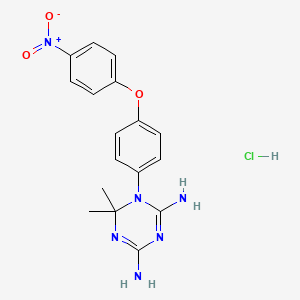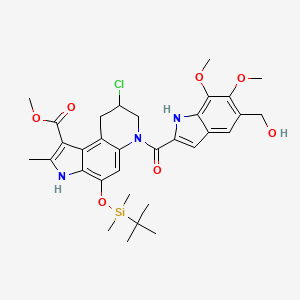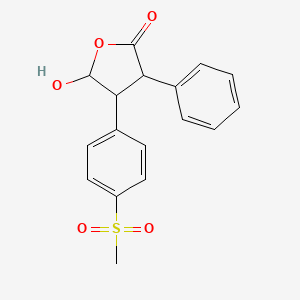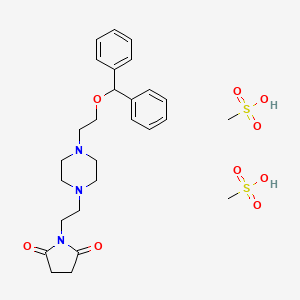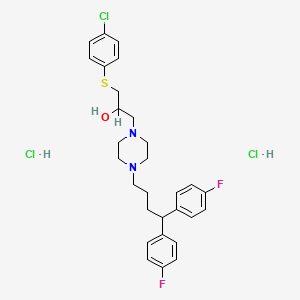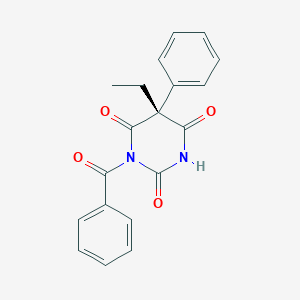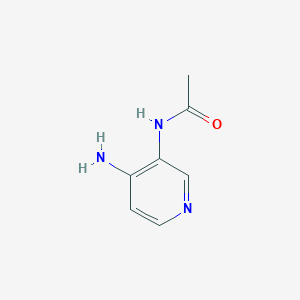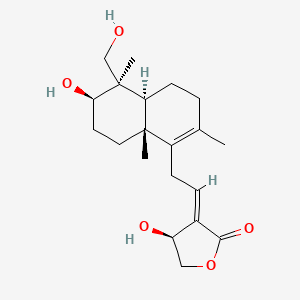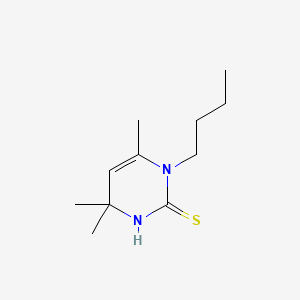
2(1H)-Pyrimidinethione, 1-butyl-3,4-dihydro-4,4,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione: is a heterocyclic compound with the molecular formula C11H20N2S This compound is characterized by a pyrimidine ring substituted with butyl and trimethyl groups, and a thione group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butylamine with 4,6,6-trimethyl-2-thioxo-1,2-dihydropyrimidine . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thione group in 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione can undergo oxidation to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The butyl and trimethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various alkylating or arylating agents can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features make it a candidate for interacting with specific biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological molecules makes it a promising candidate for drug discovery.
Industry: In the industrial sector, 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The butyl and trimethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
- 1-butyl-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione
- 1-butyl-4,4,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2-thione
Comparison: Compared to similar compounds, 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione exhibits unique structural features that influence its reactivity and biological activity. The presence of the thione group at the second position enhances its ability to form covalent bonds with biological targets, making it a more potent inhibitor. Additionally, the specific arrangement of butyl and trimethyl groups contributes to its distinct physicochemical properties, such as solubility and stability.
Eigenschaften
CAS-Nummer |
37929-28-5 |
|---|---|
Molekularformel |
C11H20N2S |
Molekulargewicht |
212.36 g/mol |
IUPAC-Name |
3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C11H20N2S/c1-5-6-7-13-9(2)8-11(3,4)12-10(13)14/h8H,5-7H2,1-4H3,(H,12,14) |
InChI-Schlüssel |
AUGPKHYVZOGKLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=CC(NC1=S)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



